molecular formula C19H25NO B1662668 Tesmilifene CAS No. 98774-23-3

Tesmilifene

カタログ番号: B1662668
CAS番号: 98774-23-3
分子量: 283.4 g/mol
InChIキー: NFIXBCVWIPOYCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

テスミリフェンは、N,N-ジエチル-2-(4-フェニルメチル)エタンアミンとしても知られており、低分子抗悪性腫瘍薬および化学増感剤です。2000年代初頭にYMバイオサイエンスによって乳がんの治療薬として開発されましたが、販売されることはありませんでした。 テスミリフェンは、トリフェニルエチレン誘導体のタモキシフェンと構造的に関連していますが、エストロゲン受容体への結合に必要なスチルベンブリッジと第3のフェニル環がありません .

準備方法

テスミリフェンは、ジフェニルメタン構造の形成を含む一連の化学反応によって合成されます。 合成経路は通常、ベンジルクロリドとフェノールを反応させてベンジルフェニルエーテルを形成し、続いてジエチルアミンでアルキル化して最終化合物を作ることを含みます . 反応条件には、エタノールなどの溶媒と水酸化ナトリウムなどの触媒の使用が含まれます。

化学反応の分析

テスミリフェンは、以下を含むさまざまな化学反応を起こします。

    酸化: テスミリフェンは、対応するN-オキシドを形成するために酸化できます。

    還元: この化合物は、2級アミンを形成するために還元できます。

    置換: テスミリフェンは、ハロゲンとの求核置換反応を起こすことができます。

これらの反応で一般的に使用される試薬には、酸化のための過酸化水素、還元のための水素化リチウムアルミニウム、置換のためのハロゲン化剤などがあります。 これらの反応から生成される主要な生成物は、N-オキシド、2級アミン、ハロゲン化誘導体です .

科学的研究の応用

Breast Cancer

Tesmilifene's most notable application has been in breast cancer treatment. Key findings from various studies include:

  • Phase III Trials : In a pivotal Phase III trial involving 723 patients with metastatic breast cancer, this compound was evaluated in combination with epirubicin/cyclophosphamide versus epirubicin/cyclophosphamide alone. Although the trial was terminated early due to an unlikely demonstration of significant survival benefit, earlier studies showed promising results with this compound combined with doxorubicin .
  • Enhanced Survival Rates : A Phase II trial demonstrated that combining this compound with doxorubicin led to improved response rates compared to doxorubicin alone, suggesting that this compound may effectively sensitize resistant tumor cells to chemotherapy .

Brain Tumors

The application of this compound in brain tumors is also being explored:

  • Increased Permeability : this compound has been shown to increase the extravasation of permeability marker molecules in glioma models, indicating its potential to enhance drug delivery across the BBB .
  • Signaling Pathways : The activation of NFκB and involvement of MAPK/ERK and PI3K/Akt pathways have been identified as mechanisms through which this compound affects BBB integrity and permeability .

Case Studies and Trials

A summary of significant clinical trials and findings related to this compound includes:

Study TypePopulationInterventionOutcome
Phase II TrialMetastatic Breast CancerDoxorubicin + this compoundIncreased response rates over doxorubicin alone
Phase III TrialAdvanced Breast CancerEpirubicin/Cyclophosphamide + this compoundTerminated early; unlikely survival benefit seen
Experimental StudyGlioma ModelThis compoundIncreased BBB permeability; inhibited efflux pumps

作用機序

テスミリフェンの正確な作用機序は完全には解明されていません。 テスミリフェンは、p-糖タンパク質ポンプの活性化基質として作用する可能性があり、これにより、典型的なp-糖タンパク質基質をより効率的に押し出すことができます。 このプロセスはATPを消費し、細胞の活性酸素種を不活性化する能力を圧倒する活性酸素種の生成につながり、細胞死を引き起こします . テスミリフェンは、抗エストロゲン結合部位にも結合し、ヒスタミンを置き換え、乳がん細胞における細胞毒性効果と相関しています .

類似化合物との比較

テスミリフェンは、よく知られている選択的エストロゲン受容体モジュレーターであるタモキシフェンと構造的に関連していますが、エストロゲン受容体への結合に必要なスチルベンブリッジと第3のフェニル環がありません . タモキシフェンとは異なり、テスミリフェンは選択的エストロゲン受容体モジュレーターとして作用しません。 テスミリフェンは、ジフェンヒドラミンやヒドロキシジンなどのジフェニルメタン系抗ヒスタミン剤とも関連していますが、抗H1受容体活性のアッセイでははるかに弱いです . この構造的な独自性は、テスミリフェンをエストロゲン受容体親和性を持たない抗エストロゲン結合部位の選択的リガンドにします。

類似の化合物には以下が含まれます。

生物活性

Tesmilifene, also known as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, is a small-molecule chemopotentiator that has garnered attention for its potential in enhancing the efficacy of conventional chemotherapy, particularly in breast cancer treatment. This compound is a tamoxifen analog with antihistamine properties and has been investigated for its ability to modify the pharmacokinetics of chemotherapeutic agents and improve therapeutic outcomes.

This compound's primary mechanism involves the modulation of the blood-brain barrier (BBB) permeability and the inhibition of drug efflux pumps. Research indicates that this compound can significantly increase the permeability of the BBB in glioma models, allowing for enhanced delivery of therapeutic agents to brain tumors. It achieves this by:

  • Inhibiting Efflux Pumps : this compound reduces the activity of P-glycoprotein and multidrug resistance-associated protein-1, which are responsible for pumping out drugs from cells, thus increasing intracellular concentrations of chemotherapeutics .
  • Modulating Tight Junction Proteins : The compound down-regulates mRNA expression of tight junction proteins critical for maintaining BBB integrity, which facilitates drug extravasation into tumor tissues .
  • Activating Signaling Pathways : It activates nuclear factor kappa B (NFκB) and involves MAPK/ERK and PI3K/Akt pathways, contributing to its effects on endothelial cells .

Case Studies and Trials

  • Phase III Trials : In a pivotal phase III trial involving 305 patients with metastatic breast cancer, this compound combined with doxorubicin resulted in an overall survival of 23.6 months compared to 15.6 months for those receiving doxorubicin alone. Although there were no significant differences in tumor response rates or progression-free survival, the survival benefit was notable .
  • Quality of Life Analyses : A quality-of-life analysis from a clinical trial indicated that patients receiving this compound experienced significant toxicity, including nausea and hallucinations. However, aggressive premedication regimens helped mitigate some adverse effects related to emesis .
  • Mechanistic Studies : A study demonstrated that this compound not only increased fluorescein extravasation in glioma models but also inhibited efflux pump activity in brain endothelial cells, suggesting its potential role in enhancing drug delivery across the BBB .

Comparative Data on Survival Outcomes

Treatment ArmOverall Survival (months)Progression-Free Survival (months)Tumor Response Rate (%)
Doxorubicin alone15.6Not significantly differentNot significantly different
Doxorubicin + this compound23.6Not significantly differentNot significantly different

Adverse Effects

Despite its promising efficacy, this compound is associated with specific adverse effects that warrant consideration:

  • Nausea and Vomiting : Commonly reported side effects that can significantly impact quality of life.
  • Hallucinations : An unusual toxicity profile linked to its antihistamine properties .

特性

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIXBCVWIPOYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92981-78-7 (hydrochloride)
Record name Tesmilifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045661
Record name Tesmilifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene.
Record name Tesmilifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

98774-23-3
Record name Tesmilifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98774-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesmilifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098774233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesmilifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tesmilifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TESMILIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I43T3ID6G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tesmilifene
Reactant of Route 2
Reactant of Route 2
Tesmilifene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tesmilifene
Reactant of Route 4
Reactant of Route 4
Tesmilifene
Reactant of Route 5
Reactant of Route 5
Tesmilifene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tesmilifene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。